molecular formula C15H11F3N2O3 B11954683 1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea

1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11954683
M. Wt: 324.25 g/mol
InChI Key: OQEPEQZYLMHYPW-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a benzodioxole ring and a trifluoromethyl-substituted phenyl group connected through a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 1,3-benzodioxole-5-amine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its biological activity.

    1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both the benzodioxole ring and the trifluoromethyl-substituted phenyl group. These structural features may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C15H11F3N2O3

Molecular Weight

324.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)9-2-1-3-10(6-9)19-14(21)20-11-4-5-12-13(7-11)23-8-22-12/h1-7H,8H2,(H2,19,20,21)

InChI Key

OQEPEQZYLMHYPW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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